

MG 149: A Technical Guide to a MYST Family HAT Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **MG 149**, a selective inhibitor of the MYST family of histone acetyltransferases (HATs). It covers its chemical properties, mechanism of action, effects on key signaling pathways, and detailed protocols for relevant experimental assays.

Core Chemical and Physical Properties

MG 149, with the CAS Number 1243583-85-8, is a cell-permeable anacardic acid analog.[1] It is chemically identified as 2-[2-(4-heptylphenyl)ethyl]-6-hydroxybenzoic acid.[1][2][3] The fundamental properties of **MG 149** are summarized in the table below.



Property	Value	References
CAS Number	1243583-85-8	[1][2][3][4][5]
IUPAC Name	2-[2-(4-heptylphenyl)ethyl]-6- hydroxybenzoic acid	[1][2][3]
Synonyms	MG-149, 2-(4- Heptylphenethyl)-6- hydroxybenzoic acid, Tip60 HAT inhibitor	[1][2][3][6]
Molecular Formula	C22H28O3	[1][2][3]
Molecular Weight	340.46 g/mol	[1][2]
Appearance	White to beige powder	[1]
Purity	≥98% (by HPLC)	[1]
Storage Temperature	2-8°C or -20°C	[1][5][7]

Solubility

MG 149 is soluble in various organic solvents but has poor solubility in aqueous solutions.

Solvent	Concentration	References
DMSO	≥114 mg/mL	[5]
Ethanol	≥30.5 mg/mL	[5]
DMF	30 mg/mL	[3]
Ethanol:PBS (pH 7.2) (1:3)	0.25 mg/mL	[3]
Water	Insoluble	[5]

Biological Activity and Mechanism of Action

MG 149 is a selective inhibitor of the MYST family of histone acetyltransferases (HATs), demonstrating notable potency against Tip60 (KAT5) and Males absent on the first



(MOF/KAT8).[2][3][4][6][7] It shows significantly less activity against other HATs like p300/CBP and PCAF.[4][5]

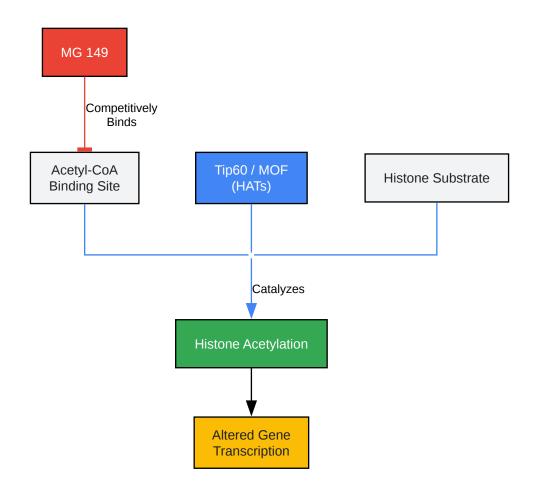
Inhibitory Potency

Target HAT	IC50 Value (μM)	References
MOF (KAT8)	47	[2][3][4][5][6]
Tip60 (KAT5)	74	[2][3][4][5][6]
p300 / PCAF	>200	[4][5]

Mechanism of Inhibition

MG 149 acts as a competitive inhibitor with respect to the cofactor Acetyl-Coenzyme A (Acetyl-CoA) and is non-competitive with the histone substrate.[1][4][5] Docking studies have confirmed that MG 149 targets the Acetyl-CoA binding pocket of the enzyme, thereby preventing the transfer of the acetyl group to lysine residues on histone and non-histone protein substrates.[3][4]





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Caption: Mechanism of MG 149 Action.

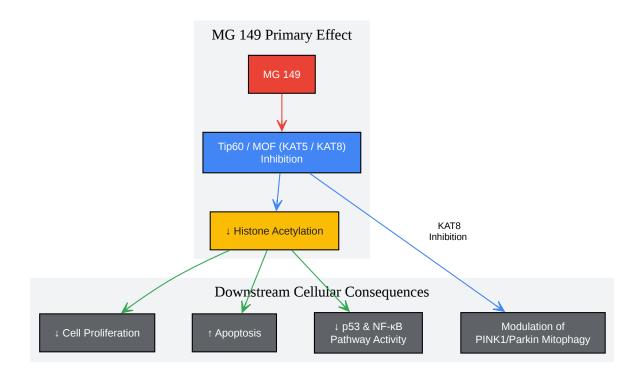
Key Signaling Pathways and Cellular Effects

The inhibition of Tip60 and MOF by **MG 149** leads to a reduction in histone acetylation, which in turn modulates several critical cellular signaling pathways and processes.[1]

- p53 and NF-κB Pathways: MG 149 has been shown to inhibit the p53 and NF-κB signaling pathways, which are crucial regulators of cellular stress response, inflammation, and apoptosis.[3][4][5]
- Cell Proliferation and Apoptosis: By altering gene expression, MG 149 can decrease the rate
 of cellular proliferation and induce programmed cell death (apoptosis).[1]
- PINK1/Parkin-Mediated Mitophagy: **MG 149** inhibits KAT8, which has been identified as a regulator of the PINK1/Parkin pathway.[1] Treatment with **MG 149** can impair the initiation of



mitophagy (the selective degradation of mitochondria) following mitochondrial depolarization. [1][6] Interestingly, **MG 149** treatment alone can also induce mitochondrial depolarization and promote downstream mitochondrial clearance.[1][6]



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Caption: Overview of MG 149 Cellular Effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **MG 149**.

In Vitro Histone Acetyltransferase (HAT) Activity Assay (Fluorometric)



This protocol describes a method to measure the HAT activity of recombinant Tip60 or MOF in the presence of **MG 149**. The assay detects the release of Coenzyme A (CoA-SH), a product of the acetylation reaction.

Materials:

- Recombinant human Tip60 or MOF enzyme
- MG 149 (dissolved in DMSO)
- HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
- Acetyl-CoA
- Histone H3 or H4 peptide substrate
- Fluorometric detection kit (reacts with free CoA-SH to produce a fluorescent signal)
- White, flat-bottom 96-well plate
- Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

- Reagent Preparation: Prepare serial dilutions of MG 149 in DMSO, then dilute further in HAT
 Assay Buffer to the final desired concentrations. Prepare working solutions of the HAT
 enzyme, Acetyl-CoA, and histone peptide substrate in HAT Assay Buffer.
- Reaction Setup: To each well of the 96-well plate, add the following:
 - HAT Assay Buffer
 - Sample (MG 149 dilution) or Vehicle Control (DMSO in buffer)
 - HAT enzyme solution
- Initiation: Start the reaction by adding a mix of the Acetyl-CoA and histone peptide substrates to each well.



- Incubation: Incubate the plate at 30°C for 30-60 minutes. Protect from light.
- Development: Add the developer solution from the detection kit, which reacts with the CoA-SH product. Incubate for an additional 15 minutes at room temperature.
- Measurement: Read the fluorescence on a microplate reader at an excitation of ~535 nm and an emission of ~587 nm.
- Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the fluorescence signal against the concentration of MG 149. Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.



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